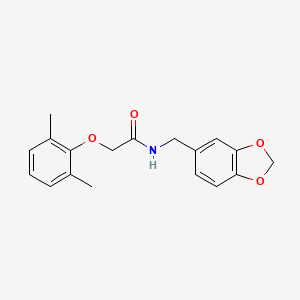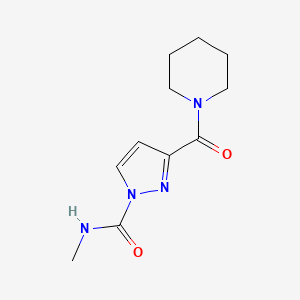
N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxamide, commonly known as MPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of MPP is not well understood, but it is thought to involve the modulation of various biochemical pathways and signaling cascades. MPP has been shown to interact with a variety of proteins and enzymes, including kinases, phosphatases, and ubiquitin ligases. These interactions can lead to changes in the activity of these proteins, which can in turn affect various cellular processes.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the activation of certain signaling pathways. MPP has also been shown to affect the activity of certain receptors and ion channels, which can lead to changes in cellular excitability and synaptic transmission.
实验室实验的优点和局限性
One advantage of using MPP in lab experiments is its small size and relatively simple structure, which makes it easy to manipulate and study. Another advantage is its ability to affect a range of biological processes, making it a versatile tool for researchers. However, one limitation of using MPP is its potential toxicity, which can limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research involving MPP. One area of interest is the development of new drugs that target the same biochemical pathways as MPP, but with greater specificity and fewer side effects. Another area of interest is the use of MPP in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, where it may have therapeutic potential. Additionally, further investigation is needed to fully understand the mechanisms of action of MPP and its effects on various biological processes.
合成方法
MPP can be synthesized using a variety of methods, including the reaction of 3-(1-piperidinylcarbonyl)-1H-pyrazole-1-carboxylic acid with N-methylamine. Other methods involve the use of different reagents and catalysts, but the general approach involves the functionalization of the pyrazole ring with a piperidine moiety and a methyl group.
科学研究应用
MPP has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. For example, MPP has been used to study the role of certain enzymes in the regulation of protein synthesis and degradation, as well as the effects of different drugs on these processes. MPP has also been used to study the effects of various compounds on the activity of certain receptors and ion channels.
属性
IUPAC Name |
N-methyl-3-(piperidine-1-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-11(17)15-8-5-9(13-15)10(16)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLYFZYJMIKTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

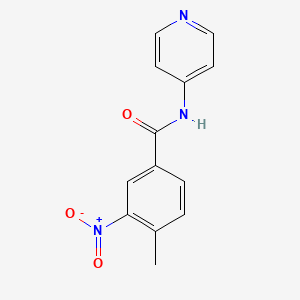
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
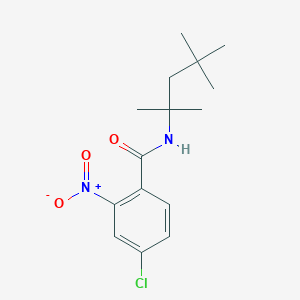
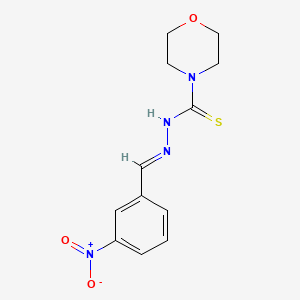
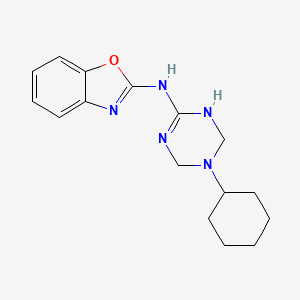
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
